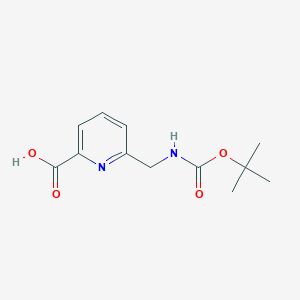

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid

説明

Historical Context and Discovery

The synthesis of 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid emerged from advancements in protecting group strategies. The tert-butoxycarbonyl group, first introduced in the 1960s as a versatile protecting agent, enabled selective deprotection under mild acidic conditions, a feature pivotal for multi-step syntheses. Early efforts focused on modifying picolinic acid, a catabolite of tryptophan, to enhance its utility in chelation and bioconjugation.

Enzymatic approaches, such as those employing Acinetobacter sp. strains, were later explored to synthesize complex picolinic acid derivatives, including 6-phenylacetylene analogs, demonstrating the compound’s adaptability in biocatalytic processes. These developments underscored its potential in creating functionalized building blocks for advanced materials and pharmaceuticals.

Chemical Classification and Nomenclature

1.2.1 Nomenclature

The IUPAC name, 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid, reflects its structural components:

- Pyridine-2-carboxylic acid core : A bicyclic framework with a carboxylic acid at the 2-position.

- 6-Aminomethyl substituent : A methylene-linked amine protected by a tert-butoxycarbonyl group.

1.2.2 Molecular Structure

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₄ | |

| Molecular Weight | 252.27 g/mol | |

| Density | 1.222 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 446.1 ± 40.0°C (predicted) |

The compound’s structure includes:

- Pyridine ring : Electron-deficient due to the nitrogen atom.

- Carboxylic acid : Participates in hydrogen bonding and metal coordination.

- Boc-protected amine : Enhances stability during synthesis.

Significance in Organic Chemistry

1.3.1 Role as a Synthetic Intermediate

this compound is pivotal in:

- Peptide Synthesis : The Boc group enables selective deprotection, allowing sequential coupling reactions.

- Metal-Ligand Complexation : The picolinic acid moiety chelates transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes for catalysis or imaging applications.

- Polymer Endcapping : Derivatives like 6-phenylacetylene picolinic acid act as endcapping agents for aerospace polymers.

1.3.2 Synthesis and Functionalization

A two-step synthesis strategy is commonly employed:

- Coupling Reaction : A Boc-protected amine is attached to the 6-position of picolinic acid via carbodiimide-mediated activation (e.g., EDC/HOBt).

- Deprotection : Acidic conditions (e.g., TFA) remove the Boc group, yielding reactive intermediates for further functionalization.

| Synthesis Stage | Conditions | Yield | Source |

|---|---|---|---|

| Coupling | DMF, 20°C, 24 hours | 32% | |

| Deprotection | HCl in ethyl acetate/acetonitrile | 57% |

Current Research Landscape

1.4.1 Structural and Conformational Studies

Recent X-ray crystallography studies reveal:

- Packing Motifs : π-stacking interactions dominate crystal lattices, with weak C–H···O contacts stabilizing supramolecular structures.

- Conformational Flexibility : Substituent placement (e.g., benzyl vs. pyridine) alters molecular geometry, enabling planar or perpendicular orientations of functional groups.

1.4.2 Biological and Medicinal Applications

- Antiviral and Anticancer Activity : Derivatives inhibit viral replication and induce apoptosis in cancer cells via ER stress pathways.

- Metal-Organic Frameworks (MOFs) : Ligands based on this compound enhance CO₂ capture efficiency and catalytic activity in cycloaddition reactions.

1.4.3 Biosynthetic and Biocatalytic Innovations Enzymatic pathways for 3-hydroxypicolinic acid production have been elucidated, highlighting novel routes for functionalized pyridine derivatives. These advances enable sustainable synthesis of complex metabolites for pharmaceuticals and agrochemicals.

特性

IUPAC Name |

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-7-8-5-4-6-9(14-8)10(15)16/h4-6H,7H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDGDRWXVZBZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chemical Identity and Properties

| Property | Value |

|---|---|

| Chemical Name | 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid |

| CAS Number | 171670-07-8 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid |

| Purity (commercial) | ≥97% |

| Structure |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically proceeds via a two-stage process, starting from an ethyl ester precursor with a bis(tert-butoxycarbonyl)amino methyl substituent at the 6-position of the pyridine ring.

Stage 1: Hydrolysis and Deprotection

- Starting Material: Ethyl 6-{[bis(tert-butoxycarbonyl)amino]methyl}pyridine-2-carboxylate

- Reagents: Water, triethylamine, lithium bromide

- Solvent: Acetonitrile

- Temperature: 20°C (room temperature)

- Duration: 24 hours

This stage involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid and partial deprotection of the bis(tert-butoxycarbonyl)amino group to yield the mono-protected product.

Stage 2: Acidification and Final Deprotection

Reaction Scheme

| Step | Reactants and Conditions | Transformation |

|---|---|---|

| 1 | Ethyl 6-{[bis(tert-butoxycarbonyl)amino]methyl}pyridine-2-carboxylate, H₂O, Et₃N, LiBr, MeCN, 20°C, 24h | Hydrolysis of ester, partial deprotection |

| 2 | HCl (aq), H₂O, EtOAc, MeCN, pH 2–3 | Final deprotection, acidification |

Research Findings and Optimization Notes

- Reaction Optimization: The use of lithium bromide as an additive in the hydrolysis step is notable for facilitating the transformation. Triethylamine acts as a base to neutralize the acid generated during hydrolysis.

- Deprotection Strategy: The tert-butoxycarbonyl group is commonly used for amino protection due to its stability under basic conditions and ease of removal under acidic conditions. The staged deprotection ensures selectivity and minimizes side reactions.

- Purification: After the final acidification, the product is typically isolated by extraction into ethyl acetate, followed by concentration and purification (e.g., recrystallization or chromatography).

- Safety Considerations: The process involves handling of acids, bases, and organic solvents; appropriate safety protocols should be followed.

Summary Table: Key Preparation Data

| Stage | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | H₂O, triethylamine, lithium bromide, acetonitrile, 20°C, 24h | Ester hydrolysis, partial deprotection | - |

| 2 | HCl (aq), water, ethyl acetate, acetonitrile, pH 2–3 | Final deprotection, acidification | 32 |

化学反応の分析

Types of Reactions

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

科学的研究の応用

Organic Synthesis

Boc-picolinic acid serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse chemical products.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. Research indicates that Boc-picolinic acid can be involved in enzyme inhibition and drug development processes due to its structural similarity to biologically active molecules. Its mechanism of action typically involves binding to active sites on enzymes or receptors, thereby modulating their activity.

Biological Studies

Boc-picolinic acid plays a role in studies related to metabolic pathways and signal transduction processes. Its ability to interact with molecular targets makes it a useful tool for exploring biochemical mechanisms.

Industrial Applications

In the industrial sector, Boc-picolinic acid is utilized in producing specialty chemicals and materials with specific properties. Its applications extend to the development of sensors and catalysts as well.

Data Table: Comparison of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Selective reactivity |

| Medicinal Chemistry | Potential therapeutic agent | Enzyme inhibition |

| Biological Studies | Interaction with enzymes and receptors | Modulates biochemical pathways |

| Industrial Applications | Production of specialty chemicals | Use in sensors and catalysts |

Case Study 1: Enzyme Inhibition

A study explored the use of Boc-picolinic acid as an inhibitor for specific enzymes involved in metabolic processes. The compound demonstrated significant inhibitory effects on enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized Boc-picolinic acid to synthesize novel metal-ligand complexes that showed promising catalytic activity in organic reactions. The unique properties of the tert-butoxycarbonyl protecting group allowed for enhanced stability and selectivity during synthesis.

作用機序

The mechanism of action of 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid and its analogues:

Detailed Analysis

(a) Positional and Functional Group Variations

- Methylene Spacer vs. Direct Attachment: The methylene spacer in 6-(((tert-Boc)amino)methyl)picolinic acid increases molecular weight and flexibility compared to 6-((tert-Boc)amino)picolinic acid (238.25 vs. 252.27 g/mol). This spacer may enhance solubility or alter steric interactions in synthetic applications .

- Pyridine vs. Pyrazine Backbone: 5-((tert-Boc)amino)pyrazine-2-carboxylic acid (CAS: 891782-63-1) substitutes pyridine with pyrazine, a nitrogen-rich heterocycle.

(b) Protecting Group Stability

- Boc vs. Alloc Groups: The Boc group in the target compound is stable under basic and neutral conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid). In contrast, 5-(((allyloxy)carbonyl)amino)methyl)picolinic acid (CAS: 1539695-90-3) uses an Alloc group, which is removed under mild conditions (e.g., palladium catalysis), offering orthogonal protection strategies in multi-step syntheses .

Research Findings and Industrial Relevance

- Purity and Availability: Both 6-(((tert-Boc)amino)methyl)picolinic acid and 6-((tert-Boc)amino)picolinic acid are commercially available at 95% purity, indicating their industrial relevance as reliable intermediates .

生物活性

Overview

6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid is a derivative of picolinic acid, characterized by its unique chemical structure and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in enzyme inhibition and drug development. Its molecular formula is C12H16N2O4, and it exhibits a range of biological activities that are critical for various research applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can bind to active sites on these targets, thereby inhibiting or modifying their activity. This mechanism is crucial in biochemical research as it allows for the exploration of metabolic pathways and signal transduction processes.

Biological Activity and Applications

Research has indicated that this compound can serve multiple roles in biological systems:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, making it a valuable tool in understanding enzyme kinetics and function.

- Antiviral Properties : Recent studies have demonstrated that certain derivatives of picolinic acid exhibit antiviral activity. For instance, compounds structurally similar to this compound have shown potential against SARS-CoV-2, with effective concentrations (IC50 values) indicating significant inhibition of viral proteases .

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study highlighted the enantioselective inhibition of the SARS-CoV-2 main protease using derivatives related to this compound. The active isomer demonstrated protective effects against viral infection in cell cultures, showcasing the compound's potential in antiviral drug development .

- Enzyme Interaction Studies : Research into the interaction of this compound with various enzymes has revealed that it can effectively inhibit enzyme activity at specific concentrations. For example, compounds similar to this picolinic derivative were tested against different proteases, yielding promising results that suggest further exploration for therapeutic applications .

Table 1: Biological Activity Summary

Table 2: IC50 Values for Related Compounds

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 5.5 ± 0.7 | SARS-CoV-2 main protease |

| Related Picolinic Derivative | 2.2 ± 1.1 | SARS-CoV-2 main protease |

| Control (Remdesivir) | 5.0 ± 0.8 | SARS-CoV-2 main protease |

Q & A

Basic: What are the recommended methods for synthesizing 6-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amines with picolinic acid derivatives via amide bond formation. Key steps include:

- Protection : Use Boc anhydride to protect the amine group, ensuring selectivity .

- Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid moiety of picolinic acid for nucleophilic attack by the Boc-protected amine .

- Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid) to maximize yield. Monitor reaction progress via TLC or LC-MS to identify side products like unreacted intermediates .

Basic: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and picolinic acid backbone (aromatic protons at δ 7.5–8.5 ppm) .

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- Mass Spectrometry : Validate molecular weight (C₁₂H₁₆N₂O₄; theoretical m/z 252.11) via ESI-MS .

Advanced: What computational strategies can predict the reactivity of this compound in novel reaction environments?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation or degradation tendencies .

- Transition State Analysis : Identify energy barriers for Boc deprotection under acidic conditions, correlating with experimental stability data .

Advanced: How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?

Answer:

- Systematic Review : Apply PICO(T) framework to structure the inquiry:

- Meta-Analysis : Pool data from HPLC stability assays, adjusting for variables like temperature and ionic strength. Use Cochrane risk-of-bias tools to evaluate study quality .

- Controlled Replication : Repeat conflicting experiments with standardized buffers (e.g., phosphate vs. citrate) to isolate pH effects .

Basic: What are the key considerations when designing a stability study for this compound in aqueous solutions?

Answer:

- Experimental Variables :

- pH Range : Test 2–10 to mimic physiological and storage conditions.

- Temperature : Include accelerated degradation studies (40–60°C) to extrapolate shelf life .

- Analytical Methods : Use UV-Vis spectroscopy to track absorbance shifts (λ ~270 nm for Boc group) and LC-MS to identify hydrolysis products (e.g., free picolinic acid) .

- Statistical Design : Apply factorial designs to assess interactions between pH, temperature, and ionic strength .

Advanced: How can systematic review methodologies (e.g., PICO(T)) be adapted to synthesize existing literature on the catalytic applications of this compound?

Answer:

- PICO(T) Adaptation :

- Database Search : Use Boolean operators (e.g., "ligand AND catalysis NOT industrial") across PubMed, SciFinder, and Web of Science. Filter for studies with crystallographic validation of ligand-metal coordination .

- Evidence Synthesis : Tabulate catalytic outcomes (e.g., enantioselectivity) and assess bias via GRADE criteria for heterogeneous reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。